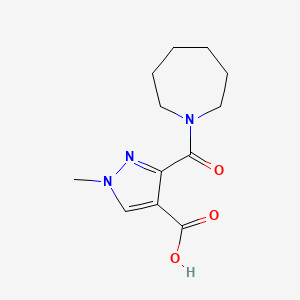![molecular formula C14H15N3O5 B4368600 3-{[(2,4-dimethoxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4368600.png)
3-{[(2,4-dimethoxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid
描述
3-{[(2,4-dimethoxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid, commonly known as DMAC, is a pyrazole derivative that has been extensively studied in the field of medicinal chemistry. DMAC is a potent inhibitor of several enzymes, including cyclin-dependent kinase 2 (CDK2), glycogen synthase kinase 3β (GSK3β), and Aurora kinase A (AURKA). Due to its ability to inhibit these enzymes, DMAC has been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and other conditions.
作用机制
DMAC inhibits 3-{[(2,4-dimethoxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid, AURKA, and GSK3β by binding to the ATP-binding site of these enzymes. This binding prevents the enzymes from phosphorylating their substrates, leading to inhibition of their activity.
Biochemical and Physiological Effects:
DMAC has been shown to have potent anticancer activity in vitro and in vivo. It has been shown to induce cell cycle arrest and apoptosis in several cancer cell lines, including breast cancer, prostate cancer, and leukemia.
DMAC has also been shown to have neuroprotective effects in animal models of Alzheimer's disease. It has been shown to reduce tau phosphorylation and amyloid beta production, leading to a reduction in cognitive impairment.
实验室实验的优点和局限性
One advantage of DMAC is its potency as an inhibitor of 3-{[(2,4-dimethoxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid, AURKA, and GSK3β. This makes it a valuable tool for studying the role of these enzymes in various cellular processes.
One limitation of DMAC is its potential for off-target effects. Because it inhibits multiple enzymes, it may have unintended effects on other cellular processes. Additionally, its potency may make it difficult to determine the specific effects of inhibiting a single enzyme.
未来方向
There are several potential future directions for research on DMAC. One area of interest is its potential use in combination therapy for cancer. DMAC has been shown to synergize with other anticancer agents, such as paclitaxel and doxorubicin, making it a promising candidate for combination therapy.
Another area of interest is the development of more selective inhibitors of 3-{[(2,4-dimethoxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid, AURKA, and GSK3β. This would allow researchers to study the specific effects of inhibiting each enzyme without the potential for off-target effects.
Finally, DMAC may have potential for use in the treatment of other conditions, such as diabetes and cardiovascular disease. Its ability to inhibit GSK3β may make it a valuable tool for studying the role of this enzyme in these conditions.
科学研究应用
DMAC has been extensively studied for its potential use in the treatment of cancer. It has been shown to inhibit 3-{[(2,4-dimethoxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid and AURKA, two enzymes that are involved in cell division and are frequently overexpressed in cancer cells. Inhibition of these enzymes can lead to cell cycle arrest and apoptosis, making DMAC a promising candidate for cancer therapy.
DMAC has also been investigated for its potential use in the treatment of Alzheimer's disease. It has been shown to inhibit GSK3β, an enzyme that is involved in the pathogenesis of Alzheimer's disease. Inhibition of GSK3β can lead to a reduction in tau phosphorylation and amyloid beta production, two hallmarks of Alzheimer's disease.
属性
IUPAC Name |
3-[(2,4-dimethoxyphenyl)carbamoyl]-1-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O5/c1-17-7-9(14(19)20)12(16-17)13(18)15-10-5-4-8(21-2)6-11(10)22-3/h4-7H,1-3H3,(H,15,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCUMYJYVQCHYHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NC2=C(C=C(C=C2)OC)OC)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-{[(4-methoxy-2-methylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4368526.png)
![3-{[(2,6-dibromo-4-nitrophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4368530.png)
![1-methyl-3-[(1-naphthylamino)carbonyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B4368540.png)
![3-{[(5-fluoro-2-methylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4368548.png)
![3-{[(3,4-dichlorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4368555.png)
![3-{[(4-fluoro-2-methylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4368563.png)
![1-methyl-3-{[(4-methylbenzyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B4368568.png)
![5-({[4-(1-adamantyl)-1,3-thiazol-2-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4368577.png)
![5-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4368581.png)
![3-{[(3,5-dimethoxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4368594.png)
![3-{[(5-chloro-2-methoxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4368605.png)
![1-methyl-3-{[(2-methylphenyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B4368606.png)
![1-methyl-3-{[(4-methyl-3-nitrophenyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B4368611.png)